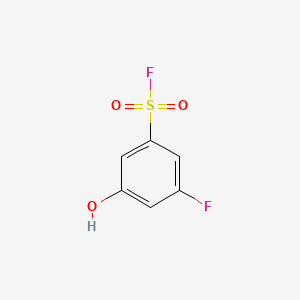

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride

Descripción

Propiedades

Fórmula molecular |

C6H4F2O3S |

|---|---|

Peso molecular |

194.16 g/mol |

Nombre IUPAC |

3-fluoro-5-hydroxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H4F2O3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H |

Clave InChI |

DGSYGVHIRGHKET-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C=C1F)S(=O)(=O)F)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride typically involves the introduction of a fluorosulfonyl group onto a benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is considered concise and efficient for producing sulfonyl fluorides . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

Análisis De Reacciones Químicas

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The hydroxyl group on the benzene ring can undergo oxidation to form quinones or reduction to form corresponding alcohols.

Electrophilic Aromatic Substitution: The fluorine and hydroxyl groups on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include sulfuryl fluoride, fluorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

Drug Discovery: Its unique properties make it a valuable intermediate in the synthesis of potential pharmaceutical compounds.

Materials Science: The compound is utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other biological molecules, affecting their function and activity.

Comparación Con Compuestos Similares

Data Tables

Table 1. Comparative Analysis of Key Properties

| Parameter | 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride | 3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride |

|---|---|---|

| Functional Groups | -OH, -F, -SO₂F | -CF₃, -F, -SO₂Cl |

| Electron Effects | -OH (resonance donor/-I), -SO₂F (-I) | -CF₃ (-I), -SO₂Cl (-I) |

| Hydrolytic Stability | High | Low |

| Typical Use | Biomedical probes, polymers | Synthetic intermediates |

Actividad Biológica

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride (CAS Number: 2138256-08-1) is a compound characterized by its unique structure, which includes a sulfonyl fluoride group attached to a benzene ring with a hydroxyl group and a fluorine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential as an enzyme inhibitor and biochemical probe.

The biological activity of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride primarily arises from its ability to form covalent bonds with nucleophilic residues in the active sites of enzymes. The sulfonyl fluoride group acts as an electrophile, allowing it to irreversibly inhibit enzyme activity by modifying essential amino acids such as serine, cysteine, or histidine. This mechanism is crucial for modulating various biochemical pathways and cellular processes.

Enzyme Inhibition

Research indicates that compounds containing sulfonyl fluoride groups are potent inhibitors of various enzymes. The reactivity of the sulfonyl fluoride moiety facilitates irreversible binding to target enzymes, making 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride a candidate for therapeutic applications against diseases where specific enzyme activities need regulation .

Case Studies

- Cereblon Binding : A study explored the structure–activity relationships of sulfonyl fluorides, revealing that compounds similar to 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride could effectively bind to cereblon, an E3 ubiquitin ligase involved in protein degradation pathways. This interaction highlights the potential for developing novel therapeutic agents targeting protein homeostasis in cancer .

- Chemical Probes : The compound has been utilized as a biochemical probe to study enzyme mechanisms and protein interactions. Techniques such as surface plasmon resonance have been employed to quantify binding affinities and inhibitory effects on target enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 3-Chloro-5-hydroxybenzene-1-sulfonyl fluoride | Chlorine instead of fluorine | Different reactivity profile due to chlorine |

| 4-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride | Hydroxy group at para position | Variability in electrophilic substitution patterns |

| 3-Fluoro-4-hydroxybenzene-1-sulfonic acid | Sulfonic acid instead of sulfonyl fluoride | Different solubility and acidity characteristics |

The uniqueness of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride lies in its combination of a hydroxy group and a sulfonyl fluoride moiety, which provides distinct reactivity patterns compared to its analogs. This structure allows it to act as a versatile building block in organic synthesis while also exhibiting significant biological activity as an enzyme inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.